Ethyl Indolizine-1-carboxylate

Description

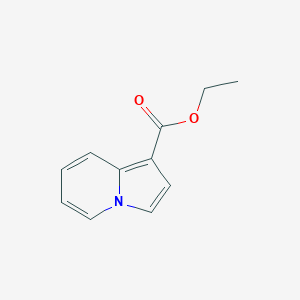

Structure

3D Structure

Properties

IUPAC Name |

ethyl indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-6-8-12-7-4-3-5-10(9)12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDGFXKIAMPUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of ethyl indolizine-1-carboxylate

Executive Summary

This technical guide details the synthesis of ethyl indolizine-1-carboxylate and its functionalized derivatives. The indolizine scaffold is a privileged structure in drug discovery (anti-inflammatory, anti-tubercular agents) and materials science (fluorescent probes). The protocol focuses on the 1,3-dipolar cycloaddition of pyridinium ylides with ethyl propiolate.[1] This "Gold Standard" route is selected for its high atom economy, regioselectivity, and operational simplicity (one-pot).

Retrosynthetic Analysis & Mechanistic Logic

The construction of the indolizine core is best approached via a [3+2] cycloaddition. The 1-carboxylate moiety is installed using an electron-deficient alkyne (ethyl propiolate), while the substituent at the 3-position is determined by the

Mechanism:

-

Quaternization: Pyridine attacks the

-halo ketone to form a pyridinium salt. -

Ylide Formation: Base deprotonation generates the pyridinium ylide (a 1,3-dipole).

-

Cycloaddition: The ylide undergoes a [3+2] cycloaddition with ethyl propiolate.

-

Aromatization: Spontaneous rearrangement/dehydrogenation yields the aromatic indolizine.

DOT Diagram: Mechanistic Pathway

Caption: Mechanistic flow from precursors to the aromatic indolizine scaffold via ylide generation and cycloaddition.

Experimental Protocol: One-Pot Synthesis

Target Molecule: Ethyl 3-benzoylindolizine-1-carboxylate (Representative Example) Note: To synthesize the 3-unsubstituted analogue, replace phenacyl bromide with an appropriate aldehyde-derived precursor or use decarboxylation strategies post-synthesis.

Materials & Reagents

-

Pyridine (1.0 equiv): 4-Picoline or Pyridine (distilled).

- -Halo Ketone (1.0 equiv): Phenacyl bromide (2-bromoacetophenone).

-

Dipolarophile (1.2 equiv): Ethyl propiolate (CAS: 623-47-2).

-

Base (2.5 equiv): Triethylamine (

) or -

Solvent: Acetonitrile (MeCN) or Water (Green Chemistry variant).

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide) for sluggish reactions.

Step-by-Step Methodology

-

Salt Formation (In Situ):

-

In a round-bottom flask, dissolve Phenacyl bromide (10 mmol) in MeCN (20 mL).

-

Add Pyridine (10 mmol) dropwise.

-

Observation: A precipitate (pyridinium salt) typically forms within 15–30 minutes. Stir at RT for 1 hour to ensure completion.

-

-

Ylide Generation & Cycloaddition:

-

Add Ethyl propiolate (12 mmol) directly to the suspension.

-

Add Triethylamine (25 mmol) dropwise.

-

Critical: The reaction is exothermic. Use a water bath if scaling up >5g.

-

Reflux the mixture for 4–6 hours. The solution will turn dark (orange/red/brown) indicating ylide formation and aromatization.

-

-

Work-up:

-

Evaporate the solvent under reduced pressure.[2]

-

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

mL) to remove triethylammonium salts. -

Dry the organic layer over anhydrous

.

-

-

Purification:

-

Purify via column chromatography (Silica gel, 100–200 mesh).

-

Eluent: Hexane:EtOAc (90:10 to 80:20 gradient).

-

Recrystallization: Ethanol or EtOH/Acetone mixtures often yield X-ray quality crystals.

-

DOT Diagram: Experimental Workflow

Caption: Operational workflow for the one-pot synthesis of ethyl indolizine-1-carboxylate derivatives.

Characterization & Validation

The following data corresponds to Ethyl 3-benzoyl-7-methylindolizine-1-carboxylate (a robust model compound).

Spectroscopic Data

| Technique | Key Signals/Parameters | Interpretation |

| Deshielded proton adjacent to Nitrogen (characteristic). | ||

| Benzoyl and Indolizine aromatic protons. | ||

| Methyl group (if 4-picoline used). | ||

| Benzoyl carbonyl. | ||

| 1-Carboxylate carbonyl . | ||

| Ethyl ester carbons. | ||

| IR (KBr) | 1690 cm | Ester C=O and Ketone C=O stretches. |

| HRMS (ESI) | Matches calculated mass (e.g., m/z 308.12 for |

Physical Properties

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: Typically 118–120 °C (derivative dependent).

-

Solubility: Soluble in

, DMSO, EtOAc; insoluble in water.

Troubleshooting & Optimization (Senior Scientist Insights)

-

Regioselectivity: The reaction with ethyl propiolate is highly regioselective for the 1-carboxylate.[3] If ethyl acrylate is used instead, an oxidant (e.g.,

, -

Base Selection: While

is standard, using inorganic bases like -

Moisture Sensitivity: The pyridinium salt is hygroscopic. Ensure reagents are dry. However, the cycloaddition itself tolerates trace moisture.

-

Substituent Effects: Electron-withdrawing groups (EWGs) on the pyridine ring (e.g.,

,

References

-

Sandeep, C., et al. (2016). "Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues." Journal of Molecular Structure.

-

Sadowski, B., et al. (2016). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry.

-

Uppar, V., et al. (2019). "Eco-friendly synthesis of indolizine derivatives." New Journal of Chemistry.

-

Alvarez-Builla, J., et al. (2011). "Indolizines: Synthesis and Biological Activity."[1][4][2] Heterocyclic Communications.

-

Katritzky, A. R., et al. (1999). "1,3-Dipolar Cycloaddition of Pyridinium Ylides."[1][3] Journal of Organic Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Ethyl Indolizine-1-carboxylate

This guide provides a comprehensive overview of ethyl indolizine-1-carboxylate, a key heterocyclic compound. Recognizing that detailed, publicly available spectroscopic data for the unsubstituted parent compound is limited, this document will leverage data from closely related, well-characterized derivatives—primarily ethyl 3-benzoylindolizine-1-carboxylate—to illustrate the core principles of its synthesis, chemical properties, and structural elucidation. This approach ensures a technically robust and insightful exploration for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic structure imparts a high degree of aromaticity and specific reactivity patterns, making it an attractive core for the design of novel therapeutic agents and functional materials.[3] Indolizine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Ethyl indolizine-1-carboxylate serves as a fundamental building block for accessing more complex and substituted indolizine analogues, making a thorough understanding of its properties and characterization essential for further development in the field.

Chemical Properties and Reactivity

The chemical behavior of the indolizine ring is analogous to other electron-rich aromatic systems like indole and pyrrole.[2][6] It readily undergoes electrophilic substitution, with a notable preference for reaction at the C-3 and C-1 positions of the five-membered ring.[2]

Electrophilic Substitution

Molecular orbital calculations and experimental evidence confirm that the sites most susceptible to electrophilic attack are C-3 and C-1.[2] The presence of the electron-withdrawing ethyl carboxylate group at the C-1 position in the title compound deactivates this position to some extent, thereby directing many electrophilic substitution reactions preferentially to the C-3 position.

Reactivity of the Ester Moiety

The ethyl carboxylate group at the C-1 position exhibits typical ester reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding indolizine-1-carboxylic acid. Furthermore, it can be subjected to transesterification or amidation to generate other ester or amide derivatives, providing a handle for further functionalization and the development of compound libraries.

Synthesis of the Indolizine Core

The most common and versatile method for synthesizing substituted indolizines, including ethyl indolizine-1-carboxylate derivatives, is the 1,3-dipolar cycloaddition reaction.[7] This reaction, often a variation of the Tschitschibabin reaction, involves the formation of a pyridinium ylide intermediate.

General Synthesis Workflow: 1,3-Dipolar Cycloaddition

The synthesis generally proceeds via the following logical steps, which are foundational for producing a wide range of indolizine derivatives.

Caption: General workflow for the synthesis of ethyl indolizine-1-carboxylate derivatives.

Experimental Protocol: Synthesis of Ethyl 3-benzoylindolizine-1-carboxylate[8]

This protocol provides a validated method for synthesizing a representative derivative, which can be adapted for the parent compound by selecting the appropriate starting materials.

Materials:

-

N-(benzoylmethyl)pyridinium bromide

-

Ethyl acrylate (serves as a precursor to the dipolarophile)

-

Triethylamine (Et₃N)

-

Chromium(VI) oxide (CrO₃) - as an oxidant

-

Dimethylformamide (DMF)

-

5% Aqueous HCl

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and light petroleum for elution

Procedure:

-

A suspension of N-(benzoylmethyl)pyridinium bromide (10 mmol), ethyl acrylate (40 mmol), Et₃N (20 ml), and CrO₃ (20 mmol) in DMF (40 ml) is prepared in a suitable reaction vessel.

-

The mixture is stirred at 90°C for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into 200 mL of 5% aqueous HCl.

-

The aqueous mixture is extracted twice with 50 mL portions of CH₂Cl₂.

-

The combined organic extracts are washed twice with 50 mL of water and then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield a solid residue.

-

The crude solid is purified by column chromatography on silica gel, using a 20% ethyl acetate in light petroleum mixture as the eluent, to afford the final product.[8]

Structure Elucidation: A Multi-technique Approach

The definitive confirmation of the structure of ethyl indolizine-1-carboxylate and its derivatives relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization.[2][4][7]

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For a compound like ethyl 3-benzoylindolizine-1-carboxylate, the spectrum can be logically dissected:

-

Ethyl Ester Protons: This group gives rise to two characteristic signals: a quartet around 4.38 ppm (for the -OCH₂- group) and a triplet around 1.41 ppm (for the -CH₃ group), with a coupling constant (J) of ~7 Hz.[8]

-

Indolizine Ring Protons: The protons on the indolizine core appear in the aromatic region of the spectrum. Their exact chemical shifts are influenced by the electronic nature of the substituents. For the 3-benzoyl derivative, key signals include a doublet for H-5 at a significantly downfield shift (around 9.98 ppm) due to the anisotropic effect of the adjacent nitrogen and carbonyl group, a triplet for H-6 around 7.10 ppm, and a doublet for H-8 around 8.39 ppm.[8] The remaining protons (H-2 and H-7) often appear as a multiplet.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals for ethyl indolizine-1-carboxylate derivatives include:

-

Carbonyl Carbons: Signals for the ester and (if present) ketone carbonyls appear significantly downfield, typically in the range of 160-190 ppm.

-

Aromatic Carbons: The carbons of the indolizine ring appear between approximately 100 and 140 ppm.

-

Ethyl Ester Carbons: The -OCH₂- carbon is expected around 60 ppm, while the -CH₃ carbon appears upfield, around 14-15 ppm.

Table 1: Representative ¹H NMR Data for Ethyl 3-benzoylindolizine-1-carboxylate [8]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 9.98 | Doublet (d) |

| H-8 | 8.39 | Doublet (d) |

| H-7, H-2, Ph-H | 7.44–7.84 | Multiplet (m) |

| H-6 | 7.10 | Triplet (t) |

| -OCH₂ CH₃ | 4.38 | Quartet (q) |

| -OCH₂CH₃ | 1.41 | Triplet (t) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4][7] For ethyl indolizine-1-carboxylate (C₁₁H₁₁NO₂), the expected exact mass would be used to confirm its elemental composition.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in space. This technique was used to confirm the structure of ethyl 3-benzoylindolizine-1-carboxylate.[8] The analysis revealed that the indolizine ring system and the benzoyl group are not coplanar, with a significant dihedral angle between them.[8] Such data is invaluable for understanding solid-state packing, intermolecular interactions, and for validating computational models.

Caption: A logical workflow for the structural elucidation of ethyl indolizine-1-carboxylate.

Conclusion and Future Outlook

Ethyl indolizine-1-carboxylate is a foundational molecule whose chemistry is pivotal for the synthesis of a diverse range of biologically active compounds. While detailed data on the parent molecule requires further dissemination, the analysis of its closely related derivatives provides a robust framework for its synthesis and structural confirmation. The elucidation of its structure is a self-validating process, where data from NMR, mass spectrometry, and crystallography converge to provide an unambiguous assignment. As research into novel therapeutics continues, the methodologies and understanding of this core structure will remain indispensable for chemists and drug development professionals aiming to harness the potential of the indolizine scaffold.

References

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[Link]

-

Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS.[Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.[Link]

-

Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace.[Link]

-

Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica.[Link]

-

Ethyl 3-benzoylindolizine-1-carboxylate. PMC - NIH.[Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.[Link]

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Bohrium.[Link]

-

Multi-component one-pot synthesis of indolizine derivatives. Journal of Physics: Conference Series.[Link]

-

Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Taylor & Francis Online.[Link]

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry.[Link]

Sources

- 1. (PDF) NMR Spectra of indolizines and their ? complexes [academia.edu]

- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 4. Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Characterization of Ethyl Indolizine-1-Carboxylate

Technical Guide for Structural Analysis

Executive Summary

This guide outlines the spectroscopic characterization of ethyl indolizine-1-carboxylate , a fused bicyclic heteroaromatic system significant in drug discovery for its potential as a CNS active agent, antimicrobial, and antitubercular scaffold.[1] The indolizine core (a bridgehead nitrogen 5,6-fused system) presents unique anisotropic effects that distinguish it from isomeric indoles.

This document details the critical data points across Mass Spectrometry (MS) , Infrared Spectroscopy (IR) , and Nuclear Magnetic Resonance (

Synthesis Context & Sample Preparation

To accurately interpret spectra, one must understand the synthesis origin.[1] Ethyl indolizine-1-carboxylate is typically synthesized via the Tschitschibabin reaction or 1,3-dipolar cycloaddition involving pyridinium ylides and ethyl propiolate or ethyl acrylate derivatives.

-

Common Impurities: Unreacted pyridine, pyridinium salts, and regioisomers (e.g., ethyl indolizine-3-carboxylate).[1]

-

Sample Prep:

-

NMR: Dissolve ~10 mg in CDCl

(Chloroform-d). If solubility is poor due to π-stacking, DMSO-d -

MS: Prepare a 1 ppm solution in Methanol/Formic Acid (0.1%) for ESI+.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for molecular weight and elemental composition.[1]

Molecular Ion & Nitrogen Rule[1]

-

Formula: C

H -

Exact Mass: 189.0790 Da[1]

-

Nitrogen Rule Validation: The molecular weight is odd (189), confirming the presence of an odd number of nitrogen atoms (1), characteristic of the mono-nitrogen indolizine core.[1]

Fragmentation Pattern (EI/ESI)

In Electron Impact (EI) or CID (Collision-Induced Dissociation), the molecule follows a distinct fragmentation pathway driven by the stability of the heteroaromatic system.[1]

| Fragment (m/z) | Loss | Mechanistic Interpretation |

| 189 ( | - | Molecular Ion (Base peak in soft ionization).[1] |

| 160/161 | -29 (Et) | Cleavage of the ethyl group (ethyl radical loss).[1] |

| 144 | -45 (OEt) | Diagnostic: |

| 116 | -73 (COOEt) | Loss of the entire ester group, leaving the indolizine core cation.[1] |

| 78 | - | Pyridine ring fragment (indicative of the 6-membered ring integrity). |

MS Logic Flow Diagram

The following diagram illustrates the logical steps for structural confirmation via MS.

Caption: Fragmentation pathway identifying the ester substituent on the stable aromatic core.

Infrared Spectroscopy (IR)

IR is used primarily to confirm the oxidation state of the carbon substituent (Ester vs. Ketone vs. Alcohol).[1]

-

Key Diagnostic Band (C=O): The ester carbonyl stretch appears at 1680–1705 cm

.[1]-

Note: This is lower than a typical aliphatic ester (1735–1750 cm

) due to conjugation with the electron-rich indolizine ring.[1] This "red shift" confirms the ester is directly attached to the aromatic system.

-

-

C=C Aromatic Stretch: 1500–1600 cm

(Multiple bands).[1][2] -

C-H Stretch:

NMR Spectroscopy (Structural Confirmation)

This is the definitive method for proving the regiochemistry (1-isomer vs. 3-isomer).[1]

H NMR (Proton) Assignment

The indolizine ring current exerts strong anisotropic effects.[1] The bridgehead nitrogen makes the proton at position 5 (H-5) significantly deshielded.

Solvent: CDCl

| Position | Type | Chemical Shift ( | Multiplicity ( | Assignment Logic |

| Ethyl-CH | Aliphatic | 1.35 – 1.45 | Triplet ( | Terminal methyl of the ester.[1] |

| Ethyl-CH | Aliphatic | 4.30 – 4.45 | Quartet ( | Methylene next to Oxygen (deshielded).[1] |

| H-2 | Aromatic | 6.6 – 6.9 | Doublet/Multiplet | 5-membered ring proton. |

| H-6, H-7 | Aromatic | 6.5 – 7.2 | Multiplets | 6-membered ring protons (often overlapping).[1] |

| H-8 | Aromatic | 7.3 – 7.6 | Doublet ( | Adjacent to bridgehead, often distinct.[1] |

| H-3 | Aromatic | 7.1 – 7.5 | Doublet | 5-membered ring. If substituted at C3, this disappears.[1] |

| H-5 | Aromatic | 7.9 – 8.3 * | Doublet ( | Most Diagnostic: Proximity to bridgehead N and magnetic anisotropy makes this the most downfield signal.[1] |

*Note: If an electron-withdrawing group (like a benzoyl group) is present at C-3, H-5 can shift further downfield to 9.0+ ppm due to the "peri-effect" and magnetic anisotropy.[1]

C NMR (Carbon) Assignment

-

Carbonyl (C=O): 164 – 167 ppm .[1] Characteristic of conjugated esters.

-

C-1 (Ipso): 100 – 105 ppm .[1] The carbon bearing the ester.[3][4][5] Upfield relative to benzene derivatives due to the electron-rich nature of the 5-membered ring.

-

Bridgehead (C-8a): 130 – 135 ppm .[1] Quaternary signal.

-

Ethyl CH

: ~60 ppm.[1] -

Ethyl CH

: ~14 ppm.[1][2][3]

Structural Validation Workflow

The following Graphviz diagram depicts the decision tree for validating the 1-carboxylate regiochemistry against the 3-carboxylate isomer.

Caption: NMR logic tree to distinguish the target molecule from substituted analogs.

Experimental Protocol for Validation

To ensure Trustworthiness and reproducibility, follow this standard operating procedure (SOP):

-

Solvent Check: Run a blank scan of your CDCl

to ensure no contaminant peaks (water at 1.56 ppm, chloroform at 7.26 ppm) interfere with the ethyl triplet or aromatic region.[1] -

Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL solvent. Low concentration leads to poor signal-to-noise for quaternary carbons; high concentration causes peak broadening due to viscosity/stacking.

-

Pulse Sequence:

-

Use a standard 30° pulse angle for quantitative integration.[1]

-

Relaxation delay (

): Set to >1.0 second to ensure full relaxation of the isolated H-5 proton, allowing accurate integration relative to the ethyl group.

-

-

Phasing: Manually phase the ethyl quartet. Automatic phasing often fails on the up-down patterns of APT/DEPT experiments or complex multiplets.

References

-

Sandeep, C., et al. (2017).[1][6] Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues. Taylor & Francis.[1]

-

Venugopala, K. N., et al. (2024).[1] Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents. PubMed.[1]

-

Bohrium Data Repository. (2023).[1] Synthesis and characterization of ethyl indolizine derivatives. Bohrium.

-

ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectrometry.

Sources

- 1. iris.cnr.it [iris.cnr.it]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction of Indolizine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the crystallographic analysis of indolizine compounds, a class of nitrogen-containing heterocyclic molecules of significant interest in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, are intrinsically linked to their three-dimensional structure.[3] Understanding the precise arrangement of atoms within the crystal lattice through single-crystal X-ray diffraction is therefore paramount for rational drug design and the development of novel functional materials. This document will navigate the theoretical underpinnings and practical considerations of X-ray crystallography as applied to indolizine derivatives, offering field-proven insights to empower researchers in this dynamic area of study.

The Significance of the Indolizine Scaffold

Indolizine, a bicyclic aromatic compound composed of fused pyridine and pyrrole rings, serves as the core structural motif for a vast array of natural and synthetic molecules.[2][4][5] The inherent electronic properties and structural rigidity of the indolizine nucleus make it a privileged scaffold in medicinal chemistry.[3] The biological activity of indolizine derivatives is highly dependent on the nature and orientation of substituents on the heterocyclic core.[3] Therefore, unambiguous determination of the molecular geometry, conformation, and intermolecular interactions through X-ray crystallography is not merely a characterization step but a critical component of the structure-activity relationship (SAR) studies that guide lead optimization in drug discovery.[3]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline solids. The technique relies on the principle that a crystal, with its periodically arranged atoms, acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam is directed at a single crystal, it is diffracted in a specific pattern of reflections. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed, ultimately revealing the precise positions of atoms and the intricate details of molecular architecture.

The experimental workflow of a single-crystal X-ray diffraction study can be systematically broken down into several key stages, each demanding careful execution and consideration.

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

The Art and Science of Crystallization

The adage "the better the crystal, the better the structure" holds profound truth in crystallography. Obtaining high-quality single crystals of indolizine derivatives is often the most challenging and time-consuming step. The inherent properties of the molecule, such as its polarity, flexibility, and potential for hydrogen bonding, will dictate the optimal crystallization strategy.

Key Crystallization Techniques for Indolizine Compounds

A variety of techniques can be employed to induce crystallization, with the choice depending on the solubility characteristics of the indolizine derivative.

-

Slow Evaporation: This is the simplest method, where a solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form. This technique is often a good starting point for screening various solvents.

-

Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Liquid-Liquid Diffusion (Layering): In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

-

Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals.

Troubleshooting Common Crystallization Challenges

Researchers working with N-heterocyclic compounds like indolizines may encounter specific challenges during crystallization.

-

Poor Solubility: Indolizine derivatives can sometimes exhibit poor solubility in common organic solvents. A systematic screening of a wide range of solvents with varying polarities is crucial. The use of co-solvent systems can also be beneficial.[6]

-

Formation of Oils or Amorphous Precipitates: This often occurs when nucleation is too rapid. To circumvent this, it is advisable to use more dilute solutions, slow down the rate of solvent evaporation or diffusion, and ensure the starting material is of high purity.

-

Twinning: This occurs when two or more crystals grow together in a non-random orientation. While data from twinned crystals can sometimes be processed, it is preferable to optimize crystallization conditions to obtain single, untwinned crystals.

From Diffraction Pattern to Molecular Structure: Data Collection and Processing

Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of monochromatic X-rays. The diffracted X-rays are recorded on a detector as a series of spots, or reflections. The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the arrangement of atoms in the crystal.

Modern diffractometers automate the process of data collection, rotating the crystal to capture a complete set of diffraction data. The raw data, consisting of a series of images, is then processed to integrate the intensities of the reflections and apply various corrections for experimental factors such as absorption and crystal decay.

Solving the Puzzle: Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted beams can be measured, their phases cannot be directly determined experimentally. Several methods have been developed to overcome this, with "direct methods" being the most common for small molecules like indolizine derivatives. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed using various metrics, most notably the R-factor.

Interpreting the Crystal Structure of Indolizine Derivatives

The final output of a successful crystallographic analysis is a detailed three-dimensional model of the indolizine molecule within the crystal lattice. This provides a wealth of information for the medicinal chemist and materials scientist.

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be determined, confirming the connectivity and conformation of the molecule.

-

Stereochemistry: The absolute configuration of chiral centers can be unambiguously assigned.

-

Intermolecular Interactions: The packing of molecules in the crystal reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the solid-state properties and can provide insights into molecular recognition at a biological target.

Example Crystallographic Data for a Functionalized Indolizine

The following table presents hypothetical crystallographic data for a representative functionalized indolizine derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study. For instance, a study on diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed a monoclinic crystal system with the space group P 21/n.[7]

| Parameter | Value |

| Chemical Formula | C₂₂H₂₀BrNO₅ |

| Formula Weight | 474.30 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) | 90 |

| β (°) | 100.372(1) |

| γ (°) | 90 |

| Volume (ų) | 4143.8(4) |

| Z | 8 |

| R-factor | 0.05 |

Note: This is example data based on a published structure and serves for illustrative purposes.[7]

The structural analysis of this compound revealed both intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, which contribute to the stability of the crystal packing.[7]

The Crystallographic Information File (CIF): The Standard for Data Archiving

The results of a crystal structure determination are reported in a standard format known as the Crystallographic Information File (CIF). This is a text-based file that contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement. The availability of the CIF for a synthesized indolizine derivative is a crucial piece of supporting information.[8][9][10]

Conclusion: The Indispensable Role of X-ray Crystallography

In the pursuit of novel indolizine-based therapeutics and functional materials, single-crystal X-ray diffraction is an indispensable tool. It provides the ultimate proof of molecular structure and offers unparalleled insights into the subtle interplay of forces that govern molecular conformation and crystal packing. The detailed structural information gleaned from these studies is fundamental to understanding the physicochemical properties and biological activity of indolizine compounds, thereby accelerating the journey from molecular design to functional application.

References

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. Available at: [Link].

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link].

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. Available at: [Link].

-

Indolizidine and quinolizidine alkaloids. Natural Product Reports. Available at: [Link].

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.

- Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig

-

Indolizidine and quinolizidine alkaloids. Natural Product Reports. Available at: [Link].

- Indolizidine and Quinolizidine Alkaloids.

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. Available at: [Link].

- Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules.

- Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Deriv

-

Indolizine. Wikipedia. Available at: [Link].

-

Indolizine. PubChem. Available at: [Link].

- Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Molecules.

- Structure and numbering system of indolizine, and a general...

- addressing poor solubility of indolizine deriv

- Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.

- Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules.

- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.

Sources

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolizine - Wikipedia [en.wikipedia.org]

- 5. Indolizine | C8H7N | CID 9230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Ethyl Indolizine-1-Carboxylate: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indolizine nucleus, a nitrogen-containing heterocyclic system, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a focal point for the design of novel therapeutic agents and functional materials. Among the various substituted indolizines, ethyl indolizine-1-carboxylate has emerged as a particularly versatile and valuable building block. The presence of the electron-withdrawing carboxylate group at the 1-position significantly influences the reactivity of the indolizine core, enabling a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of ethyl indolizine-1-carboxylate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. We will delve into the mechanistic underpinnings of key reactions, explore its functionalization to create diverse molecular architectures, and highlight its role in the development of compounds with significant biological and photophysical properties.

The Indolizine Core: A Privileged Heterocycle

Indolizine is a bicyclic aromatic heterocycle composed of a fused pyridine and pyrrole ring, with the nitrogen atom at the bridgehead position.[1] This arrangement results in a π-electron rich system that is isoelectronic with indole. The electron density is highest at the C1, C3, and C5 positions, making them susceptible to electrophilic attack.[2] The indolizine scaffold is found in a variety of natural products and has been identified as a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

The introduction of an ethyl carboxylate group at the C1 position, to form ethyl indolizine-1-carboxylate, profoundly impacts the chemical behavior of the indolizine ring. This electron-withdrawing group modulates the electron density of the heterocyclic system, influencing its reactivity and providing a handle for further synthetic modifications.

Synthetic Strategies for Ethyl Indolizine-1-Carboxylate

The construction of the ethyl indolizine-1-carboxylate scaffold can be achieved through several elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition: The Workhorse Approach

The most prevalent and versatile method for the synthesis of ethyl indolizine-1-carboxylates is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne, such as ethyl propiolate.[5][6] This reaction, often referred to as a Huisgen cycloaddition, proceeds through a concerted [3+2] cycloaddition mechanism to form a dihydroindolizine intermediate, which then undergoes aromatization to yield the stable indolizine core.

Mechanism of 1,3-Dipolar Cycloaddition:

-

Formation of the Pyridinium Ylide: A pyridine derivative is N-alkylated with an α-halo ketone or ester (e.g., phenacyl bromide) to form a pyridinium salt. In the presence of a base (e.g., triethylamine or potassium carbonate), the acidic proton on the α-carbon is abstracted to generate the pyridinium ylide, a 1,3-dipole.

-

[3+2] Cycloaddition: The pyridinium ylide reacts with an electron-deficient alkyne (the dipolarophile), such as ethyl propiolate. The reaction is a concerted pericyclic process where the π-systems of the dipole and dipolarophile interact to form a five-membered ring.

-

Aromatization: The resulting dihydroindolizine intermediate readily aromatizes, often through air oxidation or with the aid of a mild oxidizing agent, to furnish the final ethyl indolizine-1-carboxylate product.

Experimental Protocol: Synthesis of Ethyl 3-benzoylindolizine-1-carboxylate [7]

-

Materials: N-(benzoylmethyl)pyridinium bromide, ethyl acrylate, triethylamine (Et3N), chromium(VI) oxide (CrO3), dimethylformamide (DMF), 5% aqueous HCl, dichloromethane (CH2Cl2), water, sodium sulfate (Na2SO4), silica gel, ethyl acetate, light petroleum.

-

Procedure: a. A suspension of N-(benzoylmethyl)pyridinium bromide (10 mmol), ethyl acrylate (40 mmol), Et3N (20 ml), and CrO3 (20 mmol) in DMF (40 ml) is stirred at 90°C for 2 hours (monitored by TLC). b. The mixture is then cooled to room temperature and poured into 200 mL of 5% aqueous HCl. c. The mixture is extracted with CH2Cl2 (2 x 50 mL). d. The combined organic extracts are washed with water (2 x 50 mL) and dried over Na2SO4. e. The solvent is removed under reduced pressure to give a solid. f. The crude product is purified by chromatography on silica gel (20% ethyl acetate in light petroleum) to yield the desired product.

Tschitschibabin and Scholtz Reactions

While less common for the direct synthesis of ethyl indolizine-1-carboxylate, the classical Tschitschibabin and Scholtz reactions are foundational in indolizine synthesis and can be adapted to produce precursors.[2]

-

Tschitschibabin Indolizine Synthesis: This reaction involves the base-catalyzed cyclization of N-(2-oxoalkyl)pyridinium halides. The mechanism involves the formation of a pyridinium ylide followed by an intramolecular aldol-type condensation.

-

Scholtz Indolizine Synthesis: This method involves the high-temperature reaction of α-picoline (2-methylpyridine) with acetic anhydride to form 1,3-diacetylindolizine, which can be subsequently hydrolyzed to the parent indolizine.[8]

Reactivity and Functionalization of the Ethyl Indolizine-1-carboxylate Scaffold

The ethyl indolizine-1-carboxylate core is a versatile platform for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Electrophilic Substitution Reactions

The indolizine ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position, and to a lesser extent at the C1 position. The presence of the electron-withdrawing ester at C1 deactivates this position and further directs electrophiles to C3.

-

Nitration: Nitration of indolizines can be achieved using standard nitrating agents like nitric acid in sulfuric acid, typically affording the 3-nitro derivative.

-

Halogenation: Halogenation can be performed using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, at the C3 position. These halogenated derivatives are valuable precursors for cross-coupling reactions.

-

Friedel-Crafts Acylation: The introduction of an acyl group at the C3 position can be accomplished via Friedel-Crafts acylation using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[1][9]

-

Vilsmeier-Haack Formylation: Formylation at the C3 position can be achieved using the Vilsmeier-Haack reagent (POCl3/DMF), providing a convenient route to 3-formylindolizines.

Modification of the Ethyl Ester Group

The ethyl ester at the C1 position serves as a versatile handle for further functionalization.

-

Hydrolysis: Alkaline hydrolysis of the ethyl ester using a base such as sodium hydroxide or potassium hydroxide readily affords the corresponding indolizine-1-carboxylic acid.[10]

-

Reduction: The ester can be reduced to the corresponding primary alcohol, indolizine-1-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).[11]

-

Amidation: Direct conversion of the ester to an amide can be challenging, but is often achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Experimental Protocol: Hydrolysis of Ethyl Indolizine-1-carboxylate [10]

-

Materials: Ethyl indolizine-1-carboxylate derivative, potassium hydroxide (KOH), water, acetone, hydrochloric acid (HCl).

-

Procedure: a. A solution of the ethyl indolizine-1-carboxylate (1.0 mmol) and KOH (6.0 mmol in 1.0 mL H2O) in acetone (10 mL) is refluxed for one hour. b. The solvent is removed under reduced pressure. c. Cold water is added to the residue, and the mixture is acidified with HCl. d. The resulting precipitate is collected by filtration and purified by crystallization.

Cross-Coupling Reactions

Halogenated ethyl indolizine-1-carboxylates are excellent substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds and the synthesis of highly complex molecules.

-

Suzuki-Miyaura Coupling: 3-Bromo or 3-iodoindolizine-1-carboxylates can be coupled with aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to form 3-arylindolizine derivatives.

-

Heck Reaction: The reaction of 3-haloindolizine-1-carboxylates with alkenes in the presence of a palladium catalyst can be used to introduce alkenyl substituents at the C3 position.

Applications in Drug Discovery and Materials Science

The versatility of the ethyl indolizine-1-carboxylate scaffold has led to its widespread use in the development of novel compounds with diverse applications.

Anticancer and Anti-inflammatory Agents

Numerous derivatives of ethyl indolizine-1-carboxylate have been synthesized and evaluated for their biological activities. The ability to readily introduce a variety of substituents at different positions of the indolizine ring allows for the systematic exploration of structure-activity relationships (SAR).

| Compound Series | Target | Notable Activity | Reference |

| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylates | COX-2, TNF-α, IL-6 | Significant in vitro anti-inflammatory activity | [2] |

| Ethyl 7-acetyl-2-substituted-3-(benzoyl)indolizine-1-carboxylates | Cancer Cell Lines | Significant in vitro anticancer activity | [12][13] |

| Ethyl benzoate bearing indolizine moieties | COX-1/2, Cancer Cell Lines | Potent anti-inflammatory and cytotoxic activities | [14] |

Fluorescent Probes and Materials

The indolizine ring system is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. Derivatives of ethyl indolizine-1-carboxylate have been investigated as fluorescent probes for biological imaging and as components of organic light-emitting diodes (OLEDs).[9] The emission wavelength and quantum yield can be modulated by altering the electronic nature of the substituents on the indolizine core. For instance, some synthesized indolizines absorb light in the blue-violet range (403-420 nm) and emit in the green range of the spectrum (505-528 nm), making them suitable for use as fluorescent tags.[9]

Conclusion

Ethyl indolizine-1-carboxylate has firmly established itself as a cornerstone scaffold in modern organic synthesis. Its accessibility through robust synthetic methods, most notably the 1,3-dipolar cycloaddition, coupled with the diverse reactivity of the indolizine core and the versatility of the C1-ester functionality, provides chemists with a powerful platform for the construction of a vast array of complex molecules. The demonstrated utility of its derivatives in drug discovery, particularly in the development of anticancer and anti-inflammatory agents, as well as in the field of materials science as fluorescent probes, underscores the immense potential of this privileged heterocycle. As synthetic methodologies continue to evolve, we can anticipate that the exploration of the chemical space around the ethyl indolizine-1-carboxylate core will lead to the discovery of new molecules with even more remarkable properties and applications, further solidifying its importance in the scientific community.

References

-

Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A. (URL: [Link])

-

1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])

-

Synthesis of indolizines - Organic Chemistry Portal. (URL: [Link])

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

-

RUDN University chemists synthesized new fluorescent substances for medical applications. (URL: [Link])

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (URL: [Link])

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed. (URL: [Link])

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: [Link])

-

Ethyl 3-benzoylindolizine-1-carboxylate - PMC - NIH. (URL: [Link])

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity | Asian Journal of Chemistry. (URL: [Link])

- CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google P

- US20160137844A1 - Carbazole dioxazine pigment and a method for its preparation - Google P

- WO2016118450A1 - Nitration of aromatic compounds - Google P

-

The nitration of ethylbenzene with nitric acid on silica gel a - ResearchGate. (URL: [Link])

-

C3 Functionalization of Indolizines via HFIP-Promoted Friedel−Crafts Reactions with (Hetero)arylglyoxals - Semantic Scholar. (URL: [Link])

-

Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica. (URL: [Link])

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (URL: [Link])

-

The Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])

-

Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues - PubMed. (URL: [Link])

-

C–H borylations of 1 and 3 followed by Suzuki–Miyaura cross coupling reactions. - ResearchGate. (URL: [Link])

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: [Link])

-

Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). (URL: [Link])

-

Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL: [Link])

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (URL: [Link])

-

Carboxylic Acids to Alcohols - Chemistry Steps. (URL: [Link])

-

Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal. (URL: [Link])

-

Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (URL: [Link])

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL: [Link])

-

Table 4 from Amidation reactions from the direct coupling of metal carboxylate salts with amines. | Semantic Scholar. (URL: [Link])

-

Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities | Request PDF - ResearchGate. (URL: [Link])

-

SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES - Revue Roumaine de Chimie -. (URL: [Link])

-

Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (URL: [Link])

-

(PDF) NMR Spectra of indolizines and their ? complexes - Academia.edu. (URL: [Link])

-

One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates w - CONICET. (URL: [Link])

-

Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant - ResearchGate. (URL: [Link])

-

Synthesis and antioxidant activity of indolizine derivatives - ResearchGate. (URL: [Link])

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC - PubMed Central. (URL: [Link])

-

A new synthetic approach to the 3,4-dihydro-1H-[8][15]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC - NIH. (URL: [Link])

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolizine synthesis [organic-chemistry.org]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. US20160137844A1 - Carbazole dioxazine pigment and a method for its preparation - Google Patents [patents.google.com]

- 7. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Naturally Occurring Indolizine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Characterized by a fused bicyclic system containing a bridgehead nitrogen atom, this scaffold is at the core of numerous compounds isolated from a vast range of organisms, including plants, fungi, and amphibians.[1] Their profound biological activities, spanning from potent enzyme inhibition to anticancer and antiviral properties, have established them as privileged structures in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive exploration of the indolizine alkaloids, from their discovery in nature and biosynthetic origins to the strategic evolution of their chemical synthesis. We will dissect classical and modern synthetic methodologies, providing not only procedural steps but also the underlying chemical logic that governs these transformations. This document is designed to serve as a foundational resource, bridging the gap between the natural discovery of these fascinating molecules and their practical synthesis in a laboratory setting.

The Indolizine Nucleus: A Privileged Scaffold

The indolizine ring system is a 10-π electron aromatic heterocycle, consisting of a pyridine ring fused to a pyrrole ring.[4] This unique arrangement, with a nitrogen atom at the bridgehead, imparts specific electronic and steric properties that distinguish it from its more common isomer, indole. The π-electron-rich nature of the scaffold makes it an interesting substrate for various chemical transformations and a key pharmacophore for interacting with biological targets. The saturated version of this core, the indolizidine skeleton, forms the basis of the majority of naturally occurring alkaloids discussed herein.[5]

Discovery in Nature's Arsenal

Indolizine and indolizidine alkaloids are widely distributed in nature, a testament to their evolutionary importance as defensive agents and signaling molecules.[1][5] They have been isolated from an astonishing variety of sources:

-

Plants: Families such as Leguminosae and Asclepiadaceae are rich sources. Prominent examples include swainsonine from locoweed (Astragalus and Oxytropis species) and castanospermine from the Australian chestnut tree (Castanospermum australe).[1][6]

-

Amphibians: The skin of poison-dart frogs (Dendrobatidae family) contains a complex cocktail of defensive alkaloids, including the pumiliotoxin class.[7] These frogs do not synthesize the alkaloids themselves but sequester them from their diet of arthropods like ants and mites.[8][9]

-

Fungi and Bacteria: The fungus Rhizoctonia leguminicola is a known producer of swainsonine and slaframine.[1]

Major Classes of Indolizine Alkaloids

The structural diversity of these alkaloids is vast. They can be broadly categorized based on their substitution patterns and stereochemistry, which in turn dictates their biological function.

Caption: Major classes of naturally occurring indolizine alkaloids.

Biological Activity and Therapeutic Potential

The driving force behind the intense research into indolizine alkaloids is their potent and diverse pharmacology.

Mechanism of Action: Glycosidase Inhibition

A primary mechanism of action for the polyhydroxy indolizidine alkaloids is the potent and specific inhibition of glycosidase enzymes.[6] Swainsonine is a powerful inhibitor of α-mannosidase, while castanospermine inhibits α- and β-glucosidases.[5][10] By mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage, these alkaloids bind tightly to the enzyme's active site. This disruption of glycoprotein processing has profound cellular effects, leading to potential antiviral (including anti-HIV) and anticancer activities.[11]

Spectrum of Pharmacological Effects

The biological activities of these compounds are remarkably broad, making them attractive starting points for drug discovery programs.

| Alkaloid Class | Representative Compound | Primary Biological Activity | Potential Therapeutic Application |

| Polyhydroxy | Swainsonine | α-Mannosidase inhibitor | Anticancer, Immunomodulatory[10] |

| Polyhydroxy | Castanospermine | α/β-Glucosidase inhibitor | Antiviral (Anti-HIV), Antidiabetic[6][11] |

| Pumiliotoxins | Pumiliotoxin 251D | Potent modulator of voltage-gated sodium channels | Neurological research tool[12] |

| Phenanthroindolizidines | Tylophorine | Potent cytotoxic and anti-inflammatory agent | Anticancer, Anti-inflammatory[13] |

Biosynthesis: Nature's Synthetic Strategy

Understanding the biosynthetic pathways of these alkaloids provides crucial insights for biomimetic synthesis and pathway engineering. The pathways often start from common amino acids.

Case Study: The Biosynthetic Pathway of Phenanthroindolizidine Alkaloids

The biosynthesis of phenanthroindolizidine alkaloids like tylophorine has been shown to originate from L-ornithine and L-tyrosine, via cinnamic acid.[14][15] The pathway involves the formation of a key 2-pyrrolidin-2-ylacetophenone intermediate, which then undergoes cyclization and oxidative coupling to form the final phenanthrene ring system.[14]

Caption: Simplified biosynthetic pathway to phenanthroindolizidine alkaloids.

The Pursuit of Synthesis: From Classical to Modern Methods

The structural complexity and potent bioactivity of indolizine alkaloids have made them compelling targets for total synthesis. Synthetic strategies have evolved dramatically over the last century.

The Foundational Methods

5.1.1 The Chichibabin Synthesis Discovered by Aleksei Chichibabin, this remains one of the most direct and reliable methods for constructing the indolizine core.[16] The causality of this reaction is a beautiful cascade:

-

Quaternization: A 2-alkylpyridine reacts with an α-halocarbonyl compound to form a stable pyridinium salt.

-

Ylide Formation: In the presence of a mild base (e.g., NaHCO₃ or K₂CO₃), a proton is abstracted from the α-carbon of the 2-alkyl group, generating a pyridinium ylide. This is the key reactive intermediate.

-

Cyclization & Aromatization: The ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final, stable aromatic indolizine ring.[17]

Caption: Mechanism of the Chichibabin indolizine synthesis.

The Workhorse of Modern Synthesis: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is arguably the most versatile and powerful method for synthesizing substituted indolizines.[1] It leverages the same pyridinium ylide intermediate from the Chichibabin reaction but intercepts it with an external dipolarophile (an alkene or alkyne).

-

Logic and Advantage: This [3+2] cycloaddition is a convergent and highly atom-economical process that rapidly builds complexity.[1] The choice of the pyridine precursor and the dipolarophile allows for precise control over the substitution pattern on both the five- and six-membered rings of the final product. Yields are often excellent, and the reaction can be performed under mild conditions.[18][19]

Comparison of Synthetic Methodologies

The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.

| Synthetic Route | Key Transformation | Typical Conditions | Advantages | Limitations | Representative Yield |

| Chichibabin Reaction | Intramolecular cyclization | Base (K₂CO₃, NaHCO₃), Heat | Simple, reliable, good for 2-substituted indolizines | Limited substitution patterns | ~70-90%[18] |

| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Base, dipolarophile (e.g., DMAD) | Highly versatile, high yields, builds complexity quickly | Requires suitable dipolarophiles | up to 98%[18] |

| Transition Metal Catalysis | C-H Functionalization/Annulation | Pd, Cu, or Au catalyst | Access to novel substitution patterns, high efficiency | Catalyst cost, ligand sensitivity | Good to excellent[20] |

Experimental Protocols: A Practical Guide

The trustworthiness of any synthetic method lies in its reproducibility. The following protocols are detailed to be self-validating systems.

Protocol for Synthesis 1: Chichibabin Synthesis of 2-Phenylindolizine

This protocol is a classic example of the Chichibabin reaction, prized for its simplicity and high yield.

-

Step 1: Formation of N-phenacyl-2-methylpyridinium bromide

-

Dissolve 2-methylpyridine (1.0 eq) in acetone (10 mL/mmol).

-

To this solution, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.05 eq) in acetone dropwise at room temperature with vigorous stirring.

-

A precipitate will form. Continue stirring for 4-6 hours to ensure complete reaction.

-

Collect the white pyridinium salt by vacuum filtration, wash thoroughly with cold acetone and then diethyl ether to remove unreacted starting materials.

-

Dry the salt under vacuum. It can typically be used in the next step without further purification.

-

-

Step 2: Cyclization to 2-Phenylindolizine

-

Suspend the dried N-phenacyl-2-methylpyridinium bromide (1.0 eq) in a flask containing a 1:1 mixture of water and ethanol (20 mL/mmol).

-

Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-90 °C) with stirring for 3-4 hours. The solution will typically turn a dark color as the ylide forms and cyclizes.

-

Monitor the reaction by TLC until the starting salt is consumed.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-phenylindolizine as a crystalline solid.

-

Protocol for Synthesis 2: 1,3-Dipolar Cycloaddition

This protocol demonstrates the power of cycloaddition to create highly functionalized indolizines in a single pot.

-

One-Pot Synthesis of Dimethyl 1-phenylindolizine-2,3-dicarboxylate

-

To a solution of pyridine (1.0 eq) in dry N,N-dimethylformamide (DMF, 15 mL/mmol), add 2-bromo-1-phenylethanone (1.0 eq). Stir at room temperature for 4 hours to pre-form the pyridinium salt in situ.

-

Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) to the mixture, followed by the dropwise addition of triethylamine (Et₃N) (2.5 eq) over 10 minutes while cooling in an ice bath.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction proceeds via in situ generation of the pyridinium ylide, which is immediately trapped by the DMAD dipolarophile.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the highly substituted indolizine product.

-

Data Table: Spectroscopic Characterization of Castanospermine

Accurate characterization is paramount to confirm the structure of natural or synthetic products.

| Property | Data | Source |

| Molecular Formula | C₈H₁₅NO₄ | [11] |

| Molar Mass | 189.21 g/mol | [11] |

| Melting Point | 212-215 °C (dec.) | [5] |

| Optical Rotation [α]D²⁵ | +79.7° (c = 0.93 in H₂O) | [5] |

| ¹H NMR (DMSO-d₆) | Complex multiplet signals consistent with the polyhydroxyindolizidine structure. | [21] |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to 8 unique carbons, with several in the 60-80 ppm range typical of hydroxylated carbons. | [21] |

| IR (KBr, cm⁻¹) | Broad absorption ~3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch). | [11] |

| MS (LC-ESI-QQ) | [M+H]⁺ at m/z 190.1 | [22] |

Conclusion and Future Outlook

The indolizine alkaloids are a prime example of how natural products continue to inspire and challenge synthetic chemists and drug discovery professionals. From their ecological roles as defensive agents to their potential as therapeutic leads, their importance is undeniable. Classical syntheses like the Chichibabin reaction provide robust access to the core scaffold, while modern methods, particularly 1,3-dipolar cycloadditions and transition-metal catalysis, have opened the door to unprecedented structural diversity. The ongoing exploration of their biological mechanisms and the development of even more efficient and stereoselective synthetic routes will ensure that the story of the indolizine alkaloids remains a vibrant and productive chapter in chemical science.

References

-

Herbert, R. B., & Jackson, F. B. (1977). Biosynthesis of Phenanthroindolizidine Alkaloids: Incorporation of 2-Pyrrolidin. Journal of the Chemical Society, Perkin Transactions 1, 825-830. (URL: [Link])

-

Herbert, R. B., & Jackson, F. B. (1977). Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 825-830. (URL: [Link])

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54445, Castanospermine. (URL: [Link])

-

Merck Index. Castanospermine. (URL: [Link])

-

Organic Chemistry Portal. Synthesis of indolizines. (URL: [Link])

-

Zhang, D., et al. (2021). Systematical NMR analysis of swainsonine, a mycotoxin from endophytic fungus Alternaria oxytropis. Magnetic Resonance in Chemistry, 59(1), 16-22. (URL: [Link])

-

Kiprof, P., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. (URL: [Link])

-

Padwa, A., et al. (2006). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 71(16), 5985-5995. (URL: [Link])

-

Ikeda, T., et al. (2011). Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities. Bioorganic & Medicinal Chemistry Letters, 21(19), 5834-5837. (URL: [Link])

-

Daly, J. W., et al. (1988). Alkaloids from a panamanian poison frog, Dendrobates speciosus: identification of pumiliotoxin-A and allopumiliotoxin class alkaloids, 3,5-disubstituted indolizidines, 5-substituted 8-methylindolizidines, and a 2-methyl-6-nonyl-4-hydroxypiperidine. Journal of Natural Products, 51(6), 1188-1199. (URL: [Link])

-

Shang, Y., et al. (2015). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron, 71(38), 6845-6852. (URL: [Link])

- Gorgani, L., et al. (2017). Swainsonine: An overview of its synthesis and medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(16), 4257-4271.

-

Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. J Basic Clin Pharma, 2(3), 135-147. (URL: [Link])

-

Wikipedia. Indolizidine alkaloids. (URL: [Link])

-

Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 19(6), 719-741. (URL: [Link])

-

Wikipedia. Castanospermine. (URL: [Link])

-

Yan, C-G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Chinese Chemical Letters, 28(2), 349-353. (URL: [Link])

-

International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT, 73(4), 130-138. (URL: [Link])

-

MassBank. MSBNK-Keio_Univ-KO002565 - Castanospermine. (URL: [Link])

-

Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. (URL: [Link])

-

Saporito, R. A., et al. (2004). Scheloribatid Mites as the Source of Pumiliotoxins in Dendrobatid Frogs. Journal of Chemical Ecology, 30(12), 2403-2410. (URL: [Link])

-

Taylor & Francis Online. Castanospermine – Knowledge and References. (URL: [Link])

-

Wikipedia. Chichibabin reaction. (URL: [Link])

-

Saporito, R. A., et al. (2004). Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs. Proceedings of the National Academy of Sciences, 101(21), 8045-8050. (URL: [Link])

-

Daly, J. W., et al. (2002). Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates. Proceedings of the National Academy of Sciences, 99(22), 14030-14035. (URL: [Link])

-

Alvarez-Buylla, A., et al. (2022). Molecular physiology of pumiliotoxin sequestration in a poison frog. PLoS One, 17(9), e0273541. (URL: [Link])

-

MDPI. (2014). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 19(8), 12553-12580. (URL: [Link])

-

Frontiers in Plant Science. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science, 13, 892953. (URL: [Link])

-

Gardner, D. R., et al. (2001). Analysis of Swainsonine: Extraction Methods, Detection, and Measurement in Populations of Locoweeds (Oxytropis spp.). Journal of Agricultural and Food Chemistry, 49(9), 4573-4580. (URL: [Link])

-

Fallacara, D., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 41, 107937. (URL: [Link])

Sources